N2-Dimethylformamidine-2'-O-methyl-guanosine
CAS No.: 183737-04-4
Cat. No.: VC0187979
Molecular Formula: C14H20N6O5
Molecular Weight: 352.3458
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183737-04-4 |
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Molecular Formula | C14H20N6O5 |
Molecular Weight | 352.3458 |
IUPAC Name | N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Standard InChI | InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1 |
SMILES | CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Introduction
Chemical Properties and Structure
N2-Dimethylformamidine-2'-O-methyl-guanosine (CAS No.: 183737-04-4) is characterized by the following properties:
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Molecular Formula: C14H20N6O5
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Molecular Weight: 352.3458 g/mol
The compound features two key modifications to the standard guanosine structure: a dimethylformamidine group at the N2 position of the guanine base and a methyl group at the 2'-O position of the ribose sugar. These modifications significantly impact the compound's chemical behavior and biological interactions.
The dimethylformamidine group affects the base-pairing capabilities of the guanine base by modifying the exocyclic nitrogen, while the 2'-O-methyl modification enhances the molecule's stability against enzymatic degradation. Similar to other N2-modified guanosines, these structural alterations influence how the nucleoside interacts within nucleic acid structures and with biological macromolecules .
Synthesis Methods
The synthesis of N2-Dimethylformamidine-2'-O-methyl-guanosine typically employs multi-step processes that require careful control of reaction conditions and protecting group strategies. The general synthetic approach involves:
General Synthetic Routes
Starting from commercially available guanosine, the synthesis typically proceeds through protection-deprotection strategies to ensure selective reactions at specific positions. Protection of the hydroxyl groups is typically the first step, followed by specific modifications at the N2 position and the 2'-O position .
For introducing the dimethylformamidine group at the N2 position, reagents like dimethylformamide derivatives are commonly employed. This approach is similar to methods described for the preparation of other N2-modified nucleosides, where protection of reactive groups is essential to achieve selectivity .
Specific Reaction Steps
A typical synthesis might begin with triacetylation of guanosine using acetic anhydride in the presence of triethylamine and N,N-(dimethylamino)pyridine. This reaction is often conducted at low temperatures (around 0°C) to suppress unwanted N-acetylation, resulting in 2',3',5'-tri-O-acetylguanosine with high yield .
Chemical Reactions
N2-Dimethylformamidine-2'-O-methyl-guanosine participates in various chemical reactions that are relevant to its applications in research and potential therapeutic uses:
Types of Reactions
The compound undergoes several important reaction types:
Oxidation: These reactions can be facilitated by oxidizing agents such as hydrogen peroxide in aqueous medium. Oxidation may target various reactive sites in the molecule, potentially yielding derivatives with modified functional groups.
Reduction: Typically involving reducing agents like sodium borohydride in alcohol solvents, reduction reactions can modify the dimethylformamidine group or other reducible functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur where the dimethylformamidine group may be replaced by other nucleophiles such as amines or thiols in appropriate organic solvents. These reactions allow for the generation of diverse N2-substituted derivatives.
Reaction Mechanisms
The mechanisms of these reactions follow established pathways for modified nucleosides. For instance, the deposition of N2 modifications on guanosines typically follows an SN2-like substitution mechanism, similar to the methylation of amino groups on DNA and proteins .
In such mechanisms, a nucleophilic attack by the nitrogen atom of the exocyclic amino group initiates the reaction, followed by bond formation and cleavage steps that result in the modified nucleoside. This process often requires stabilization by stacking interactions and may involve deprotonation steps catalyzed by basic residues .
Biological Activity and Base-Pairing Properties
Base-Pairing Properties
To understand the biological activity of N2-Dimethylformamidine-2'-O-methyl-guanosine, it's instructive to consider the base-pairing properties of related N2-modified guanosines. Similar N2-modified nucleosides like N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2²G) have distinct effects on base-pairing:
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N2-methylguanosine (m2G) maintains the ability to form canonical Watson-Crick base pairs with cytidine (C) and can also form non-canonical base pairs with adenosine (A) and uridine (U) .
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N2,N2-dimethylguanosine (m2²G) disrupts canonical Watson-Crick base-pairing with C but can still form non-canonical pairs with A and U .
The dimethylformamidine group at the N2 position of N2-Dimethylformamidine-2'-O-methyl-guanosine likely influences its base-pairing properties in ways that may differ from both mono- and di-methylated derivatives, potentially affecting RNA structure and function in unique ways.
Effects on RNA Structure and Stability
Research on related N2-modified guanosines has shown that these modifications can significantly impact RNA structure and stability. For example, thermodynamic studies have revealed that N2-methylguanosine is generally iso-energetic with guanosine in RNA duplexes, except for a modest stabilizing effect in certain contexts .
The presence of the 2'-O-methyl modification further enhances the stability of the nucleoside against enzymatic degradation, making N2-Dimethylformamidine-2'-O-methyl-guanosine potentially valuable for applications requiring stable RNA structures .
Mechanism of Action
The biological activity of N2-Dimethylformamidine-2'-O-methyl-guanosine likely involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation.
The positioning of modified nucleosides within RNA structures is critical for their biological effects. For instance, N2-modified guanosines are often found at specific positions in tRNAs, where they participate in base-pairing and tertiary interactions that stabilize the tRNA structure .
Applications in Scientific Research
N2-Dimethylformamidine-2'-O-methyl-guanosine has several important applications in scientific research:
Oligonucleotide Synthesis
The compound serves as a valuable building block in the synthesis of oligonucleotides and other nucleic acid derivatives. Its modified structure contributes to the development of oligonucleotides with enhanced stability and specific functional properties.
In particular, the combination of the N2-dimethylformamidine and 2'-O-methyl modifications can be advantageous for creating oligonucleotides that resist enzymatic degradation while maintaining specific base-pairing capabilities .
RNA Modification Studies
N2-Dimethylformamidine-2'-O-methyl-guanosine plays a role in studies of RNA modifications and their effects on gene expression and regulation. Modified nucleosides like this can affect the stability, folding, and interactions of RNA molecules, making them valuable tools for understanding RNA biology .
Comparison with Similar Compounds
Understanding the unique properties of N2-Dimethylformamidine-2'-O-methyl-guanosine is facilitated by comparing it with related modified nucleosides:
Structural Comparison
Table 1: Structural Comparison of N2-Dimethylformamidine-2'-O-methyl-guanosine with Related Modified Nucleosides
Compound | N2 Modification | 2'-O Modification | Molecular Weight (g/mol) |
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N2-Dimethylformamidine-2'-O-methyl-guanosine | Dimethylformamidine | Methyl | 352.35 |
N2-Methylguanosine (m2G) | Methyl | None | ~297 |
N2,N2-Dimethylguanosine (m2²G) | Dimethyl | None | ~311 |
N2-Isobutyryl-2'-O-methyl-guanosine | Isobutyryl | Methyl | 367.36 |
Functional Comparison
Table 2: Functional Comparison of N2-Dimethylformamidine-2'-O-methyl-guanosine with Related Modified Nucleosides
Compound | Base-Pairing Properties | Stability Against Degradation | Primary Applications |
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N2-Dimethylformamidine-2'-O-methyl-guanosine | Altered base-pairing | Enhanced | Oligonucleotide synthesis, RNA modification studies |
N2-Methylguanosine (m2G) | Maintains canonical pairing with C | Standard | RNA structure studies, tRNA modification research |
N2,N2-Dimethylguanosine (m2²G) | Disrupts canonical pairing with C | Standard | RNA structure studies, tRNA modification research |
N2-Isobutyryl-2'-O-methyl-guanosine | Altered base-pairing | Enhanced | Oligonucleotide synthesis, potential therapeutic applications |
The unique combination of modifications in N2-Dimethylformamidine-2'-O-methyl-guanosine distinguishes it from other modified nucleosides. While N2-methylguanosine features only a single methyl group at the N2 position and maintains canonical base-pairing, the dimethylformamidine modification in N2-Dimethylformamidine-2'-O-methyl-guanosine likely has more substantial effects on base-pairing interactions .
Similarly, compared to N2-isobutyryl-2'-O-methyl-guanosine, which has an isobutyryl group at the N2 position, N2-Dimethylformamidine-2'-O-methyl-guanosine may exhibit different biological activities and chemical reactivities due to the distinct properties of the dimethylformamidine group.
Research Findings
Research on N2-Dimethylformamidine-2'-O-methyl-guanosine and related compounds has provided valuable insights into their properties and potential applications:
Functional Studies
Investigations into 2'-O-modified oligonucleotides have demonstrated that modifications at the 2'-O position can enhance the resistance of oligonucleotides to enzymatic degradation and improve their functional activity in cellular contexts . For example, 2'-O-(N-(Aminoethyl)carbamoyl)methyl-modified oligonucleotides have shown efficient splice-switching activity even without the inclusion of phosphorothioate linkages . These findings suggest that the 2'-O-methyl modification in N2-Dimethylformamidine-2'-O-methyl-guanosine may contribute significantly to its stability and potential applications in RNA-targeting technologies.
Future Research Directions
The study of N2-Dimethylformamidine-2'-O-methyl-guanosine opens several promising avenues for future research:
Synthesis Optimization
Future research may focus on optimizing the synthesis of N2-Dimethylformamidine-2'-O-methyl-guanosine to improve yield, purity, and scalability. This would enhance its availability for research and potential applications, particularly in the pharmaceutical and biotechnology sectors.
Structural and Functional Studies
More detailed investigations into the specific effects of the dimethylformamidine modification on RNA structure and function could provide valuable insights. X-ray crystallography and NMR studies of oligonucleotides containing N2-Dimethylformamidine-2'-O-methyl-guanosine would help elucidate its impact on nucleic acid conformation and interactions.
Therapeutic Applications
Exploring the potential therapeutic applications of N2-Dimethylformamidine-2'-O-methyl-guanosine in areas such as antisense oligonucleotides, RNA interference, and CRISPR technologies represents an exciting direction for future research. The compound's unique combination of stability and modified base-pairing properties could make it valuable for developing nucleic acid-based therapeutics with enhanced efficacy and reduced side effects.
Analytical Method Development
Developing new analytical methods for detecting and quantifying N2-Dimethylformamidine-2'-O-methyl-guanosine in biological samples would facilitate research on its natural occurrence, metabolism, and biological effects. Such methods could include mass spectrometry-based approaches optimized for identifying and quantifying modified nucleosides in complex biological matrices.
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